molecular formula C6H4ClFO B1581553 3-Chloro-4-fluorophenol CAS No. 2613-23-2

3-Chloro-4-fluorophenol

Cat. No. B1581553
CAS RN: 2613-23-2
M. Wt: 146.54 g/mol
InChI Key: ZQXLIXHVJVAPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541588B2

Procedure details

N-iodosuccinimide (4.61 g, 20.5 mmol), was suspended in glacial acetic acid (20 ml). To this suspension was added 3-chloro-4-fluorophenol (3.0 g, 20.0 mmol) and then concentrated sulphuric acid (0.36 ml, 6.14 mmol) was added dropwise over 5 minutes. The resulting brown/orange suspension was stirred at room temperature for 18 hours. The mixture was concentrated in vacuo and the residue was partitioned between water and dichloromethane, the dichloromethane was dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo to give an orange/red oil. The crude product was purified by column chromatography on silica gel using 1:1 ethyl acetate:heptane to give the title compound as a pale orange/brown solid (3.50 g, 60% yield)
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:11]=[C:12]([OH:17])[CH:13]=[CH:14][C:15]=1[F:16].S(=O)(=O)(O)O.CCCCCCC>C(O)(=O)C>[Cl:9][C:10]1[C:15]([F:16])=[CH:14][C:13]([I:1])=[C:12]([OH:17])[CH:11]=1

Inputs

Step One
Name
Quantity
4.61 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)O
Step Three
Name
Quantity
0.36 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown/orange suspension was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dichloromethane was dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange/red oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using 1:1 ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)O)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.